9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate
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Overview
Description
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate is a complex organic compound with the molecular formula C39H34N2O4 and a molecular weight of 594.70 g/mol . This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate typically involves multiple steps. One common method includes the protection of amino acids followed by coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (S)-Fmoc-2-amino-5-(trityl-carbamoyl)pentanoic acid
- (S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tritylamino)pentanoic acid
- (S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid
Uniqueness
What sets (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate apart from similar compounds is its specific structural configuration and the presence of both fluorenyl and trityl groups
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,26,31,36H,24-25,27H2,(H,40,44)(H,41,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHTXXXGELTKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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